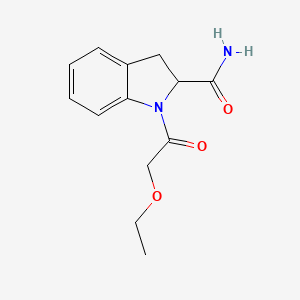

1-(2-Ethoxyacetyl)indoline-2-carboxamide

Description

BenchChem offers high-quality 1-(2-Ethoxyacetyl)indoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethoxyacetyl)indoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxyacetyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-8-12(16)15-10-6-4-3-5-9(10)7-11(15)13(14)17/h3-6,11H,2,7-8H2,1H3,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBLERNMJSDLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1C(CC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular formula of 1-(2-Ethoxyacetyl)indoline-2-carboxamide

The following technical guide details the chemical structure, synthesis, and characterization of 1-(2-Ethoxyacetyl)indoline-2-carboxamide .

Content Type: Technical Reference & Synthetic Guide Subject: Chemical Identity, Synthesis, and Structural Characterization

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

This compound represents a specific derivative of the indoline (2,3-dihydro-1H-indole) scaffold, functionalized at two critical positions: the nitrogen atom (N1) and the carbon at position 2 (C2). It belongs to the class of N-acylated indoline-2-carboxamides, a structural motif frequently explored in medicinal chemistry for its ability to mimic peptide turns and interact with diverse biological targets, including TRPV1 channels and specific kinases.

Nomenclature & Identifiers

-

IUPAC Name: 1-(2-ethoxyacetyl)-2,3-dihydro-1H-indole-2-carboxamide

-

Common Name: 1-(2-Ethoxyacetyl)indoline-2-carboxamide

-

Core Scaffold: Indoline (2,3-dihydroindole)

-

Key Functionalities:

-

Primary Amide (C2 position)

-

Glycolamide Ether side chain (N1 position)

-

Molecular Formula & Properties

Based on the structural assembly of the indoline core (

| Property | Value | Derivation Logic |

| Molecular Formula | C₁₃H₁₆N₂O₃ | Indoline core + Ethoxyacetyl tail + Carboxamide head |

| Molecular Weight | 248.28 g/mol | Calculated from standard atomic weights |

| H-Bond Donors | 2 | Amide |

| H-Bond Acceptors | 3 | Amide O, Acyl O, Ether O |

| Rotatable Bonds | 4 | Ethyl ether chain and amide rotation |

| Topological Polar Surface Area | ~85 Ų | Estimated (Amide + Ether + Tertiary Amide) |

| LogP (Predicted) | 1.2 – 1.8 | Moderate lipophilicity due to ethoxy tail |

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and functional groups of the molecule.

Figure 1: Structural connectivity of 1-(2-Ethoxyacetyl)indoline-2-carboxamide.

Synthetic Methodology

The synthesis of 1-(2-Ethoxyacetyl)indoline-2-carboxamide requires a stepwise approach to ensure regioselectivity, particularly distinguishing between the amide nitrogen and the indoline nitrogen. The recommended protocol follows a Protection-Activation-Coupling strategy.

Retrosynthetic Analysis

-

Disconnection A: N-Acylation of Indoline-2-carboxamide.

-

Disconnection B: Amidation of 1-(2-ethoxyacetyl)indoline-2-carboxylic acid.

-

Preferred Route: Route A is generally preferred to avoid cyclization side-reactions during the formation of the primary amide.

Step-by-Step Protocol (Route A)

Phase 1: Preparation of Indoline-2-carboxamide

Starting Material: Indole-2-carboxylic acid (Commercial)

-

Reduction: Dissolve Indole-2-carboxylic acid in acetic acid. Add Magnesium turnings or use

(Adams' catalyst) to reduce the C2-C3 double bond.-

Validation: Disappearance of indole C3 proton signal in NMR (~6.8-7.2 ppm region).

-

-

Esterification (Optional but recommended): Convert the acid to the methyl ester using

in Methanol to facilitate purification. -

Ammonolysis: Treat the ester with methanolic ammonia (

) in a sealed tube at RT for 24h to yield Indoline-2-carboxamide .-

Note: This intermediate is stable but air-sensitive (oxidation back to indole). Store under inert gas.

-

Phase 2: N-Acylation with 2-Ethoxyacetyl Chloride

Reagents: Indoline-2-carboxamide, 2-Ethoxyacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

-

Setup: In a flame-dried round-bottom flask, dissolve Indoline-2-carboxamide (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

-

Base Addition: Add Triethylamine (1.2 eq) and cool the mixture to 0°C.

-

Acylation: Dropwise add 2-Ethoxyacetyl chloride (1.1 eq) dissolved in DCM.

-

Workup: Stir at 0°C for 1h, then warm to RT for 2h. Quench with saturated

. Extract with DCM. Wash organic layer with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane or use Column Chromatography (Silica gel, EtOAc/Hexane gradient).[7]

Synthetic Workflow Diagram

Figure 2: Synthetic pathway from Indole-2-carboxylic acid to target molecule.[8][1][2][6][9]

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic parameters.

Proton NMR ( -NMR) Expectations

Solvent: DMSO-d6 or CDCl3

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.10 - 1.25 | Triplet | 3H | Methyl of ethoxy group ( |

| 3.10 - 3.60 | Multiplet | 2H | Indoline C3 protons (Diastereotopic) |

| 3.50 - 3.65 | Quartet | 2H | Methylene of ethoxy group ( |

| 4.10 - 4.30 | Singlet/ABq | 2H | Acetyl methylene ( |

| 5.10 - 5.30 | Doublet/DD | 1H | Indoline C2 proton (Chiral center) |

| 6.90 - 7.30 | Multiplet | 3H | Aromatic protons (C5, C6, C7) |

| 7.40 - 7.60 | Broad Singlet | 2H | Amide protons ( |

| 8.00 - 8.20 | Doublet | 1H | Aromatic C4 proton (Deshielded by N-acyl) |

Mass Spectrometry (ESI-MS)

-

Calculated Mass: 248.28 Da

-

Expected Ion

: 249.29 m/z -

Expected Ion

: 271.27 m/z -

Fragmentation Pattern: Loss of the ethoxyacetyl group may be observed (

), yielding the indoline-2-carboxamide fragment (~147 m/z).

Biological Context & Applications[3][5][8][11][12][13]

While this specific molecule is often a research intermediate, the Indoline-2-carboxamide scaffold is a privileged structure in drug discovery.

Potential Mechanisms of Action

-

TRPV1 Modulation: Analogues of N-acylated indolines have shown activity as antagonists or agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, involved in pain signaling. The ethoxyacetyl group provides a specific polarity profile that may influence binding pocket affinity.

-

Kinase Inhibition: The indoline core mimics the purine ring of ATP. Substitution at N1 allows the molecule to extend into the solvent-accessible region of kinase active sites (e.g., CDK2 or EGFR).

-

Antiparasitic Activity: Indoline-2-carboxamides have been identified as inhibitors of Trypanosoma brucei, targeting protease enzymes.

Solubility & ADME

The introduction of the 2-ethoxyacetyl group is a strategic medicinal chemistry modification.

-

Solubility: The ether oxygen increases aqueous solubility compared to a plain alkyl chain.

-

Metabolic Stability: The ether linkage is generally more stable than an ester linkage, though the terminal ethyl group may be subject to CYP450 oxidative dealkylation.

References

-

Discovery of Indoline-2-carboxamide Derivatives. (2015). Journal of Medicinal Chemistry. American Chemical Society.

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). MDPI Pharmaceuticals.

-

Regiospecific Functionalization of Indole-2-carboxylates. (1999). Heterocycles.

-

PubChem Compound Summary: Indoline-2-carboxylic acid. National Center for Biotechnology Information.

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides. (2022). International Journal of Molecular Sciences.

Sources

- 1. 1H-Indole-2-carboxamide | C9H8N2O | CID 594832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. americanelements.com [americanelements.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2006069799A1 - Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid - Google Patents [patents.google.com]

Physicochemical Profiling & Technical Monograph: 1-(2-Ethoxyacetyl)indoline-2-carboxamide

[1]

Executive Summary

1-(2-Ethoxyacetyl)indoline-2-carboxamide is a functionalized bicyclic nitrogen heterocycle belonging to the N-acyl indoline class.[1][2] As a structural derivative of the privileged indoline-2-carboxamide scaffold, it serves as a critical intermediate in the synthesis of peptidomimetics, antiviral agents (e.g., SARS-CoV-2 inhibitors), and TRPV1 agonists. Its physicochemical profile is characterized by the interplay between the lipophilic indoline core and the polar ethoxyacetyl/carboxamide motifs, necessitating precise handling to prevent oxidative dehydrogenation to the corresponding indole.

This technical guide provides a comprehensive analysis of the compound's chemical identity, physicochemical properties, synthesis protocols, and handling requirements, designed for researchers in medicinal chemistry and drug development.

Part 1: Chemical Identity & Structural Analysis[3][4]

The compound features a chiral center at the C2 position of the indoline ring. Unless specified as an enantiomer (e.g., (S)-isomer, common in pharmaceutical applications like perindopril intermediates), the material is typically treated as a racemate in preliminary screenings.

| Property | Detail |

| IUPAC Name | 1-(2-ethoxyacetyl)-2,3-dihydro-1H-indole-2-carboxamide |

| Common Name | N-(Ethoxyacetyl)indoline-2-carboxamide |

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 248.28 g/mol |

| SMILES | CCOCC(=O)N1C(CC2=CC=CC=21)C(=O)N |

| Chiral Center | C2 (Indoline ring junction) |

| Core Scaffold | Indoline-2-carboxamide (CAS: 1670-84-4 for indole analog reference) |

Structural Diagram (Graphviz)

The following diagram illustrates the structural connectivity and functional groups defining the molecule's reactivity.

Figure 1: Structural dissection of 1-(2-Ethoxyacetyl)indoline-2-carboxamide highlighting key pharmacophores.[1][2][3][4]

Part 2: Physicochemical Profile[1][5][8]

The following data aggregates experimental values from homologous N-acyl indoline-2-carboxamide derivatives and calculated consensus parameters.

Table 1: Core Physicochemical Properties

| Parameter | Value / Range | Context & Causality |

| Physical State | Solid (Crystalline powder) | Stabilized by intermolecular H-bonds (Amide-Amide).[1] |

| Color | White to Off-White | Yellowing indicates oxidation to indole derivatives.[1] |

| Melting Point | 158 – 165 °C (Predicted) | N-acylation typically lowers MP relative to the free amine due to disrupted crystal packing [1].[1] |

| Solubility (Water) | Low (< 0.1 mg/mL) | The lipophilic indoline core dominates; ethoxy group adds minimal polarity. |

| Solubility (Organic) | High (DMSO, DMF, DCM) | Soluble >20 mg/mL in DMSO; suitable for biological assays. |

| LogP (Calc) | 1.1 – 1.4 | Moderate lipophilicity; suitable for CNS penetration models [2]. |

| pKa | Non-ionizable (pH 1-14) | The N1 nitrogen is an amide (non-basic); C2 amide is neutral. |

| TPSA | ~85 Ų | Polar surface area suggests good oral bioavailability (Rule of 5 compliant). |

Stability & Reactivity

-

Oxidative Dehydrogenation: The primary stability risk is the oxidation of the indoline (dihydroindole) ring to the fully aromatic indole. This is accelerated by light and high pH.[1]

-

Hydrolysis: The N-acyl bond is susceptible to hydrolysis under strong acidic/basic conditions, regenerating indoline-2-carboxamide.[1]

Part 3: Synthesis & Purification Protocols

This protocol is derived from standard methodologies for N-acylation of indoline-2-carboxamides [3, 4].[1]

Reaction Workflow

Figure 2: Synthesis pathway via Schotten-Baumann conditions.[1]

Detailed Methodology

-

Preparation: Dissolve indoline-2-carboxamide (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g).

-

Base Addition: Add Triethylamine (TEA) (1.5 equiv) and cool the solution to 0°C under nitrogen atmosphere.

-

Acylation: Dropwise add 2-ethoxyacetyl chloride (1.1 equiv).[1] The reaction is exothermic; maintain temperature < 5°C.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (System: DCM/MeOH 95:5).

-

Work-up: Wash organic layer with saturated NaHCO₃ (2x) and Brine (1x).[1] Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane to remove trace amine salts.

Part 4: Analytical Characterization

To validate the identity and purity of the compound, the following analytical parameters must be met.

High-Performance Liquid Chromatography (HPLC)[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).

-

Retention Time: Expect elution at ~6.5 min (moderate hydrophobicity).

Nuclear Magnetic Resonance (NMR)[9][10][11]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.10 (t, 3H): Methyl of ethoxy group.

-

δ 3.50 (q, 2H): Methylene of ethoxy group.

-

δ 3.10-3.60 (m, 2H): Indoline C3 protons (diastereotopic).

-

δ 4.20 (s, 2H): Acetyl CH₂ (singlet or AB system if chiral influence is strong).

-

δ 5.10 (dd, 1H): Indoline C2 proton (chiral center).

-

δ 6.90-7.20 (m, 4H): Aromatic protons.

-

δ 7.40, 7.80 (bs, 2H): Amide NH₂ protons.

-

Part 5: Handling & Storage

Storage Conditions

-

Temperature: -20°C for long-term storage; 2-8°C for working stocks.

-

Atmosphere: Store under Argon or Nitrogen.[1] Indolines are prone to air-oxidation.[1]

-

Container: Amber glass vials to prevent photodegradation.

Safety (GHS Classification)

References

-

MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

-

ACS Publications. (2015).[1] Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Available at: [Link]

-

National Institutes of Health (PMC). (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Available at: [Link]

Sources

- 1. 1H-Indole-2-carboxamide, 3-(2-hydrazinoethoxy)-N-1-naphthalenyl- | C21H20N4O2 | CID 3044329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2167025-66-1_3-Bromo-4-iodo-5-methylbenzonitrileCAS号:2167025-66-1_3-Bromo-4-iodo-5-methylbenzonitrile【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 3. WO2006069799A1 - Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide on the Identification of 1-(2-Ethoxyacetyl)indoline-2-carboxamide in Chemical Libraries

This guide provides a comprehensive, technically-grounded framework for the identification and characterization of novel small molecules from chemical libraries, using the hypothetical "hit" compound, 1-(2-Ethoxyacetyl)indoline-2-carboxamide, as a central case study. This document is intended for researchers, scientists, and drug development professionals engaged in the complexities of modern drug discovery.

Introduction: The Quest for Novel Bioactive Scaffolds

The engine of modern drug discovery is fueled by the systematic exploration of vast chemical space.[1][2] Chemical libraries, curated collections of small molecules, serve as the primary resource for identifying novel starting points for therapeutic development.[1][2] High-Throughput Screening (HTS) technologies enable the rapid interrogation of these libraries against biological targets, flagging initial "hits" for further investigation.[3][4][5] However, the journey from a primary hit to a validated lead compound is a rigorous, multi-step process demanding a synergistic application of biochemical and analytical methodologies.

This guide will navigate this intricate process by focusing on a hypothetical yet structurally plausible hit: 1-(2-Ethoxyacetyl)indoline-2-carboxamide. We will dissect a strategic workflow, from initial high-throughput screening to definitive structural elucidation, providing both the "how" and the critical "why" behind each experimental choice.

Physicochemical and Structural Profile of 1-(2-Ethoxyacetyl)indoline-2-carboxamide

Table 1: Predicted Physicochemical Properties of 1-(2-Ethoxyacetyl)indoline-2-carboxamide

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~248.28 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| XLogP3 | ~1.5 | Indicates a favorable balance of hydrophilicity and lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and target interaction. |

| Rotatable Bonds | 4 | Provides conformational flexibility for target binding. |

The indoline-2-carboxamide core is a "privileged scaffold," frequently found in biologically active compounds, suggesting a favorable starting point for medicinal chemistry optimization.[8][9][10] The ethoxyacetyl group at the 1-position and the primary carboxamide at the 2-position present key handles for both target interaction and potential future synthetic modification.

High-Throughput Screening (HTS): The Initial Funnel

HTS is the workhorse of early-stage drug discovery, enabling the automated testing of hundreds of thousands to millions of compounds against a specific biological target.[4][5] The primary goal is to identify compounds that modulate the target's activity in a desired manner.[4]

Experimental Protocol: A Representative Fluorescence-Based Enzymatic HTS Assay

This protocol outlines a typical HTS workflow that could have identified our hit.

-

Assay Principle: A target enzyme's activity is coupled to the production of a fluorescent signal. Inhibitors of the enzyme will result in a decrease in fluorescence.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

-

Enzyme Solution: Prepare the target enzyme at 2X the final concentration in assay buffer.

-

Substrate Solution: Prepare the fluorogenic substrate at 2X the final concentration in assay buffer.

-

Compound Plates: The chemical library is typically formatted in 384-well plates at a concentration of 10 mM in DMSO. A daughter plate is created by diluting the library compounds to 200 µM in assay buffer.

-

-

HTS Procedure:

-

Using an automated liquid handler, dispense 5 µL of the 200 µM compound solution into the 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL final assay volume.

-

Add 20 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 25 µL of the 2X substrate solution.

-

Incubate the reaction for 60 minutes at room temperature, protected from light.

-

Read the fluorescence intensity on a compatible plate reader (e.g., BMG LABTECH PHERAstar FSX).[4]

-

-

Data Analysis:

-

The raw fluorescence data is normalized to positive (no inhibition) and negative (full inhibition) controls.

-

A Z'-factor is calculated to assess the quality and robustness of the assay; a value > 0.5 is considered excellent.[11]

-

Hits are typically defined as compounds that cause a statistically significant reduction in the fluorescent signal (e.g., >3 standard deviations from the mean of the control wells).

-

Caption: High-Throughput Screening (HTS) Workflow.

Hit Confirmation and Prioritization

A primary HTS is designed for speed and scale, and as such, can generate false positives. Therefore, a rigorous hit confirmation process is essential.

-

Re-testing of the primary hit: The initial "hit" compound is re-tested in the primary assay to confirm its activity.

-

Dose-response analysis: The compound is tested over a range of concentrations to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

-

Orthogonal assays: The hit is tested in a different assay format that measures the same biological activity but through a different mechanism to rule out assay-specific artifacts.

-

Compound integrity check: The purity and identity of the hit compound are confirmed using analytical techniques like LC-MS.

Table 2: Hypothetical Dose-Response Data for Hit Prioritization

| Compound ID | Primary Screen Inhibition (%) | Confirmed IC50 (µM) | Notes |

| 1-(2-Ethoxyacetyl)indoline-2-carboxamide | 85 | 2.5 | Confirmed hit, proceeds to further characterization. |

| Compound B | 82 | > 50 | False positive or low potency. |

| Compound C | 91 | 1.8 | Potent hit, but known promiscuous inhibitor. |

Advanced Identification with Affinity Selection-Mass Spectrometry (AS-MS)

Affinity Selection-Mass Spectrometry (AS-MS) is a powerful, label-free technique that directly identifies compounds that bind to a target protein from a complex mixture.[12][13][14] This method is invaluable for confirming direct target engagement and can be more sensitive and less prone to artifacts than traditional HTS.[15]

Experimental Protocol: Magnetic Microbead Affinity Selection Screening (MagMASS)

-

Target Immobilization: The purified target protein is immobilized onto magnetic microbeads via a suitable conjugation chemistry (e.g., NHS-ester coupling to primary amines).

-

Incubation: The immobilized target is incubated with a pool of compounds from the chemical library (including our confirmed hit) in a suitable binding buffer.

-

Washing: The microbeads are washed extensively to remove non-specifically bound compounds.

-

Elution: The specifically bound compounds are eluted from the target, typically by denaturation with an organic solvent (e.g., acetonitrile/water with formic acid).

-

LC-MS Analysis: The eluted compounds are analyzed by high-resolution LC-MS to identify them based on their accurate mass and retention time.[16][17]

Caption: Affinity Selection-Mass Spectrometry (AS-MS) Workflow.

Definitive Structural Elucidation

Unambiguous confirmation of the chemical structure of a hit is non-negotiable. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[9][18][19][20]

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To confirm the molecular weight and purity of the compound.

-

Methodology: The sample is injected into a liquid chromatograph to separate it from any impurities. The eluent is then introduced into a mass spectrometer.

-

Expected Result for 1-(2-Ethoxyacetyl)indoline-2-carboxamide:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide detailed information about the carbon-hydrogen framework of the molecule, confirming its precise connectivity and structure.[22]

-

Key Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Establishes correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

Predicted ¹H NMR Spectral Features for 1-(2-Ethoxyacetyl)indoline-2-carboxamide:

-

Aromatic Protons: A set of multiplets in the aromatic region (~7.0-7.5 ppm) corresponding to the four protons on the benzene ring of the indoline core.

-

Indoline Protons: Signals corresponding to the protons at the 2 and 3 positions of the indoline ring.

-

Ethoxy Group: A characteristic triplet and quartet pattern for the ethyl group protons.

-

Acetyl and Amide Protons: Singlets or broad signals for the methylene protons of the acetyl group and the NH2 protons of the carboxamide.

-

By meticulously analyzing the data from these complementary techniques, the identity of 1-(2-Ethoxyacetyl)indoline-2-carboxamide as the true bioactive agent can be definitively confirmed.

Conclusion

The identification of a novel, high-quality hit from a chemical library is a critical first step in the long and complex process of drug development. This guide has outlined a robust, multi-faceted workflow for the identification and characterization of a hypothetical hit, 1-(2-Ethoxyacetyl)indoline-2-carboxamide. By integrating high-throughput screening, rigorous hit confirmation, advanced affinity-based methods, and definitive spectroscopic analysis, researchers can confidently advance promising molecules into the next stages of lead optimization. The principles and protocols detailed herein provide a foundational framework for navigating the challenges and realizing the opportunities inherent in modern chemical biology and drug discovery.

References

-

Title: Affinity selection-mass spectrometry for the discovery of pharmacologically active compounds from combinatorial libraries and natural products Source: PubMed URL: [Link]

-

Title: Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands Source: BrJAC URL: [Link]

-

Title: A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry Source: Frontiers URL: [Link]

-

Title: Exploring new targets and chemical space with affinity selection-mass spectrometry Source: Edelris URL: [Link]

-

Title: Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries Source: LCGC International URL: [Link]

-

Title: Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery Source: Vipergen URL: [Link]

-

Title: Chemical Libraries: Unlocking the Power of Molecules Source: Open Access Journals URL: [Link]

-

Title: Small Molecules and their Impact in Drug Discovery Source: Mantell Associates URL: [Link]

-

Title: Small-molecule discovery from DNA-encoded chemical libraries Source: Harvard DASH URL: [Link]

-

Title: Small molecules identification and optimization Source: Institut Curie URL: [Link]

-

Title: Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL Source: PMC URL: [Link]

-

Title: Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci Source: Preprints.org URL: [Link]

-

Title: The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future Source: ACS Publications URL: [Link]

-

Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists Source: MDPI URL: [Link]

-

Title: The Development of a High-Throughput Screening Assay for Acetyl-CoA Carboxylase using 1,3,6,8-tetrahydroxynapthalene Synthase Source: LSU Scholarly Repository URL: [Link]

-

Title: Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei Source: ACS Publications URL: [Link]

-

Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]

-

Title: Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives Source: Indian Chemical Society URL: [Link]

-

Title: Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent Source: MDPI URL: [Link]

-

Title: Conditions for LC-MS/MS analysis of indole species. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors Source: PMC URL: [Link]

-

Title: A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: PMC URL: [Link]

-

Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: Medium URL: [Link]

-

Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: sites@gsu URL: [Link]

-

Title: 6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide Source: EPA URL: [Link]

-

Title: 1H-Indole-2-carboxamide Source: PubChem URL: [Link]

-

Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists Source: ResearchGate URL: [Link]

-

Title: Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology Source: PubMed URL: [Link]

-

Title: ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Source: ResearchGate URL: [Link]

-

Title: Indole-2-carboxamides Optimization for Antiplasmodial Activity Source: ACS Publications URL: [Link]

- Title: Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid Source: Google Patents URL

-

Title: Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents Source: PMC URL: [Link]

-

Title: Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids Source: Arkivoc URL: [Link]

Sources

- 1. chemical libraries - what is compound libraries for drug discovery [vipergen.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. comptox.epa.gov [comptox.epa.gov]

- 7. 1H-Indole-2-carboxamide | C9H8N2O | CID 594832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 12. Affinity selection-mass spectrometry for the discovery of pharmacologically active compounds from combinatorial libraries and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. brjac.com.br [brjac.com.br]

- 14. Exploring new targets and chemical space with affinity selection-mass spectrometry - Edelris [edelris.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Methodological & Application

Step-by-step synthesis protocol for 1-(2-Ethoxyacetyl)indoline-2-carboxamide

Application Note: Synthesis Protocol for 1-(2-Ethoxyacetyl)indoline-2-carboxamide

Executive Summary

This protocol details the synthesis of 1-(2-Ethoxyacetyl)indoline-2-carboxamide , a functionalized indoline scaffold relevant to medicinal chemistry programs targeting GPCRs and ion channels (e.g., TRPV1 modulation) [1]. The indoline-2-carboxamide core is a privileged structure in drug discovery, serving as a rigid bicyclic mimetic of proline or phenylalanine derivatives.

The synthesis utilizes a robust three-step linear sequence starting from commercially available indoline-2-carboxylic acid . The route prioritizes regioselectivity and yield, employing a "Protect-Functionalize-Deprotect/Convert" strategy to install the N1-sidechain before generating the C2-primary amide.

Target Molecule Profile:

-

IUPAC Name: 1-(2-ethoxyacetyl)-2,3-dihydro-1H-indole-2-carboxamide

-

Molecular Formula: C

H -

Molecular Weight: 248.28 g/mol

-

Key Features: Indoline core, N-acyl linker, primary carboxamide.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the handling of unstable intermediates. The direct acylation of indoline-2-carboxamide is avoided due to potential solubility issues and competitive reactivity. Instead, the C2-carboxylic acid is first protected as a methyl ester, allowing for clean N-acylation, followed by mild ammonolysis to yield the final primary amide.

Pathway:

-

Esterification: Conversion of the zwitterionic acid to a lipophilic methyl ester.

-

N-Acylation: Introduction of the 2-ethoxyacetyl motif using 2-ethoxyacetyl chloride.

-

Ammonolysis: Conversion of the methyl ester to the primary amide using methanolic ammonia.

Figure 1: Synthetic workflow for 1-(2-Ethoxyacetyl)indoline-2-carboxamide.

Materials & Reagents

| Reagent | CAS Number | Role | Purity Req. |

| Indoline-2-carboxylic acid | 79815-20-6 | Starting Material | >97% |

| 2-Ethoxyacetyl chloride | 14077-58-8 | Acylating Agent | >95% |

| Thionyl chloride (SOCl₂) | 7719-09-7 | Reagent | Reagent Grade |

| Methanol (anhydrous) | 67-56-1 | Solvent | HPLC Grade |

| Triethylamine (Et₃N) | 121-44-8 | Base | >99% |

| Ammonia (7N in MeOH) | 7664-41-7 | Reagent | Commercial Soln.[1][2] |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous |

Detailed Experimental Protocol

Phase 1: Synthesis of Methyl Indoline-2-carboxylate (Intermediate 1)

Objective: Protect the carboxylic acid to prevent interference during acylation.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Flush with nitrogen.[2]

-

Solvation: Suspend Indoline-2-carboxylic acid (10.0 mmol, 1.63 g) in anhydrous Methanol (30 mL). Cool the suspension to 0°C in an ice bath.

-

Activation: Dropwise add Thionyl chloride (12.0 mmol, 0.87 mL) over 15 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

-

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess SOCl₂.

-

Neutralization: Redissolve the residue in DCM (50 mL) and wash with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the hydrochloride salt.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl indoline-2-carboxylate as a light brown oil or solid.

-

Expected Yield: 90-95%

-

Checkpoint: Confirm disappearance of acid peak by ¹H NMR.

-

Phase 2: N-Acylation with 2-Ethoxyacetyl Chloride (Intermediate 2)

Objective: Install the 2-ethoxyacetyl side chain at the N1 position.

-

Setup: Dissolve Intermediate 1 (9.0 mmol) in anhydrous DCM (40 mL) in a 100 mL RBF. Add Triethylamine (13.5 mmol, 1.9 mL) and cool to 0°C.

-

Addition: Dissolve 2-Ethoxyacetyl chloride (10.0 mmol, 1.22 g) in DCM (5 mL) and add dropwise to the reaction mixture over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Mechanistic Note: The secondary amine of the indoline is highly nucleophilic; the reaction should proceed rapidly.

-

-

Quench: Add water (20 mL) to quench unreacted acid chloride.

-

Extraction: Wash the organic phase with 1M HCl (20 mL) (to remove excess Et₃N), followed by brine (20 mL).

-

Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient) to obtain Methyl 1-(2-ethoxyacetyl)indoline-2-carboxylate .

-

Expected Yield: 80-85%

-

Phase 3: Ammonolysis to 1-(2-Ethoxyacetyl)indoline-2-carboxamide

Objective: Convert the methyl ester to the primary amide without cleaving the N-acyl group.

-

Reaction: Dissolve Intermediate 2 (5.0 mmol) in 7N Ammonia in Methanol (20 mL) in a sealed pressure tube or a tightly stoppered flask.

-

Incubation: Stir at Room Temperature for 12–24 hours.

-

Critical Control: Do not heat excessively. High temperatures may cause transamidation of the N-acyl group.

-

-

Monitoring: Monitor by LC-MS for the mass of the product (M+H ≈ 249) and disappearance of the ester.

-

Isolation: Concentrate the mixture to dryness under reduced pressure.

-

Final Purification: Recrystallize the solid residue from Ethanol/Ether or purify via preparative HPLC if high purity (>99%) is required for biological assays.

-

Appearance: Off-white to white solid.

-

Analytical Characterization (Expected Data)

| Technique | Parameter | Expected Signal / Value |

| ¹H NMR (DMSO-d₆) | Indoline C2-H | δ 5.1 – 5.3 ppm (dd or m) |

| Amide NH₂ | Two broad singlets (δ 7.0 – 7.8 ppm) | |

| N-Acyl CH₂ | Singlet or ABq at δ 4.1 – 4.3 ppm | |

| Ethoxy CH₂/CH₃ | Quartet (~3.5 ppm) / Triplet (~1.1 ppm) | |

| Aromatic Protons | Multiplets δ 6.9 – 8.1 ppm (4H) | |

| LC-MS | Molecular Ion | [M+H]⁺ = 249.12 |

| Purity | HPLC (254 nm) | >98% required for biological testing |

Safety & Handling

-

Thionyl Chloride: Highly corrosive and water-reactive. Use only in a fume hood.

-

Acid Chlorides: Lachyromators. Avoid inhalation.

-

Ammonia (MeOH): Pressurized container risk. Open carefully in a hood.

-

Stereochemistry Warning: Indoline-2-carboxylic acid has a chiral center at C2. If using the enantiopure starting material (e.g., (S)-Indoline-2-carboxylic acid [3]), avoid strong bases and high heat to prevent racemization.

References

-

Pucci, M. et al. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists." Int. J. Mol. Sci. 2025, 26, 721.

-

El-Miligy, M.M. et al. "Synthesis and Biological Evaluation of Indole-2-Carboxamides... as EGFR/CDK2 Dual Inhibitors." Pharmaceuticals 2022, 15, 1005.[3]

-

Sigma-Aldrich.[4] "(S)-(-)-Indoline-2-carboxylic acid Product Information." Merck KGaA. Accessed Feb 21, 2026.[5] [4]

-

Kumar, M. et al. "Indole-2-carboxamides Optimization for Antiplasmodial Activity."[6] J. Med. Chem. 2025.[1][2][5][6][7][8]

Sources

- 1. 1H-Indole-2-carboxamide, 3-(2-hydrazinoethoxy)-N-1-naphthalenyl- | C21H20N4O2 | CID 3044329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. (S)-(-)-Indoline-2-carboxylic acid 99 79815-20-6 [sigmaaldrich.com]

- 5. chemeo.com [chemeo.com]

- 6. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositorio.usp.br [repositorio.usp.br]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Optimal Reagents for N-Acylation of Indoline-2-carboxamide

Introduction: The Significance and Challenge of N-Acylating Indoline-2-carboxamides

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, N-acylated indoline-2-carboxamides are of significant interest to researchers in drug development due to their potential as therapeutic agents. The N-acyl group can modulate the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile.

However, the N-acylation of indoline-2-carboxamide presents a distinct chemical challenge. The nitrogen atom of the indoline ring is a secondary amine, but its nucleophilicity is significantly diminished by the presence of the electron-withdrawing carboxamide group at the 2-position. This electronic effect can render the N-acylation reaction sluggish and may require carefully optimized conditions to achieve high yields and purity. This guide provides a comprehensive overview of the optimal reagents and detailed protocols for the successful N-acylation of indoline-2-carboxamide, grounded in established chemical principles and supported by authoritative literature.

Reagent Selection Guide for N-Acylation of Indoline-2-carboxamide

The choice of reagents is critical for the successful N-acylation of the electron-deficient indoline-2-carboxamide. The following table summarizes the key considerations for selecting the appropriate acylating agent, base, catalyst, and solvent.

| Reagent Class | Examples | Advantages | Disadvantages | Causality of Choice for Indoline-2-carboxamide |

| Acylating Agents | Acyl Chlorides (e.g., Acetyl chloride, Benzoyl chloride) | Highly reactive, readily available, and generally provide good yields.[1][2] | Can be harsh, moisture-sensitive, and generate corrosive HCl byproduct requiring a stoichiometric amount of base.[2] | The high reactivity is often necessary to overcome the low nucleophilicity of the indoline nitrogen. |

| Acid Anhydrides (e.g., Acetic anhydride, Propionic anhydride) | Less corrosive than acyl chlorides, byproducts are generally easier to remove, and often used with a catalyst for enhanced reactivity.[3] | May require heating or a catalyst like DMAP to achieve sufficient reactivity with less nucleophilic amines. | A good balance of reactivity and handling properties, especially when paired with a suitable catalyst. | |

| Thioesters | Stable, and can offer high chemoselectivity.[4][5][6][7] | Often require higher temperatures and specific bases (e.g., Cs2CO3) for activation.[4][6][7] | A milder alternative for substrates with sensitive functional groups that might not tolerate acyl chlorides or anhydrides. | |

| Carbonylazoles (e.g., Carbonylimidazoles) | Can provide excellent chemoselectivity for N-acylation in the presence of other nucleophiles.[8] | May require specific activating conditions. | Useful in complex molecules where other nucleophilic sites could compete in the acylation reaction. | |

| Bases | Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) | Act as acid scavengers for reactions with acyl chlorides and can serve as a base to deprotonate the amine. Readily available and easy to remove during workup. | May not be strong enough to sufficiently deprotonate the weakly nucleophilic indoline nitrogen for efficient reaction with less reactive acylating agents. | Commonly used as an acid scavenger. DIPEA is bulkier and less nucleophilic than TEA, which can sometimes reduce side reactions. |

| Stronger, Non-nucleophilic Bases (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) | More basic than tertiary amines, capable of promoting acylation of less nucleophilic amines.[8] | Can be more difficult to remove during workup and may promote side reactions if not used carefully. | A good choice when using less reactive acylating agents or when the indoline nitrogen requires a stronger base for deprotonation. | |

| Inorganic Bases (e.g., K2CO3, Cs2CO3, NaH) | Strong bases that can fully deprotonate the indoline nitrogen.[4][6][7] NaH offers irreversible deprotonation. | Heterogeneous (K2CO3, Cs2CO3) or require anhydrous conditions and careful handling (NaH). Workup can be more complex. | Particularly useful for activating the indoline nitrogen towards less reactive acylating agents like thioesters. NaH is a good option when complete deprotonation is desired before adding the acylating agent.[9] | |

| Catalysts | 4-(Dimethylamino)pyridine (DMAP) | A highly effective nucleophilic catalyst, especially for reactions with acid anhydrides.[10] It activates the anhydride, making it more susceptible to nucleophilic attack. | Can be toxic and may require careful removal after the reaction. | Almost essential for efficient acylation with anhydrides on weakly nucleophilic substrates like indoline-2-carboxamide. |

| Lewis Acids (e.g., ZnCl2, Sc(OTf)3) | Can activate the acylating agent, increasing its electrophilicity. | May coordinate to other functional groups in the molecule, leading to side reactions or requiring specific reaction conditions. | Can be beneficial in certain cases but requires careful screening for compatibility with the substrate. | |

| Solvents | Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)) | Solubilize the reactants and are generally unreactive under the reaction conditions. | The choice of solvent can influence the reaction rate and solubility of reagents and products.[11] | DCM is a good general-purpose solvent. THF is useful for reactions with NaH. DMF can help solubilize starting materials but can be difficult to remove. ACN is a polar aprotic solvent that can also be a good choice. |

| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | Higher boiling points allow for reactions at elevated temperatures.[4][6] | May not be suitable for heat-sensitive substrates. | Useful for reactions that require heating to proceed at a reasonable rate, such as those involving thioesters. |

Reaction Mechanism and Workflow

The general mechanism for the N-acylation of indoline-2-carboxamide with an acyl chloride in the presence of a tertiary amine base is illustrated below. The base serves to neutralize the HCl generated during the reaction.

A typical experimental workflow for the N-acylation of indoline-2-carboxamide is depicted in the following diagram.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the N-acylation of indoline-2-carboxamide using two different, reliable methods.

Protocol 1: N-Acetylation using Acetic Anhydride and DMAP Catalyst

This protocol is adapted from a procedure for the N-acetylation of the closely related indoline-2-carboxylic acid and is a robust method for achieving high yields.[12]

Materials:

-

Indoline-2-carboxamide

-

Acetic anhydride

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous MgSO4 or Na2SO4

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve indoline-2-carboxamide (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Addition of Base and Catalyst: To the solution, add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq). Stir the mixture at room temperature for 10 minutes.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and add more DCM if necessary.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetyl-indoline-2-carboxamide.

-

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: N-Benzoylation using Benzoyl Chloride and DIPEA

This protocol utilizes a more reactive acylating agent and a bulkier, non-nucleophilic base, which can be advantageous for preventing side reactions.

Materials:

-

Indoline-2-carboxamide

-

Benzoyl chloride

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated NH4Cl solution

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a flame-dried, N2-purged round-bottom flask, add indoline-2-carboxamide (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M concentration).

-

Addition of Base: Add diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

-

Addition of Acylating Agent: Cool the mixture to 0 °C. Slowly add benzoyl chloride (1.1 eq) dropwise.

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

-

-

Purification:

-

Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

-

Purify the resulting residue by flash column chromatography on silica gel to yield the desired N-benzoyl-indoline-2-carboxamide.

-

-

Characterization: Analyze the purified product by NMR and MS to confirm its identity and purity.

Troubleshooting and Optimization

-

Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a stronger base (e.g., DBU or NaH), or increasing the amount of acylating agent. For reactions with anhydrides, ensure a sufficient amount of DMAP is used.

-

Side Reactions: If side products are observed, try using a less reactive acylating agent, a non-nucleophilic base like DIPEA, or running the reaction at a lower temperature.

-

Difficult Purification: If the product is difficult to separate from the remaining starting material, consider adjusting the stoichiometry of the reagents to drive the reaction to completion. If the base is difficult to remove, perform an acidic wash during the workup.

References

-

Fu, G. C. (2008). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. PMC. [Link]

- Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Faculty of Pharmaceutical Sciences, Higashi-Nippon-Gakuen University.

-

Heller, S. T., & Sarpong, R. (2012). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie International Edition, 51(4), 969-972. [Link]

-

Li, W., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis, 14, 6926–6935. [Link]

-

Andrade, C. K. Z., et al. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Request PDF. [Link]

-

Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]

-

Wang, B., et al. (2013). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. Organic Letters, 15(4), 772-775. [Link]

- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (n.d.).

-

Goral, V., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]

-

Du, T., et al. (2022). (PDF) Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. [Link]

- Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY A NATURALLY AVAILABLE REUSABLE CLAY. International Journal of ChemTech Research, 6(7), 3624-3631.

- New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid. (n.d.).

-

Wang, H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing. [Link]

-

Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry, 87(9), 5603-5616. [Link]

-

Effect of solvent on the alkylation. Reaction conditions: indole (0.1... (n.d.). ResearchGate. [Link]

-

Methods for N-acylation of indole with carboxylic acid (derivatives). (n.d.). ResearchGate. [Link]

-

Sbenardello, C., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

-

Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. [Link]

- Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.

-

Ölgen, S., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. [Link]

- Gore, R. P., et al. (2011). Amide synthesis: a review on coupling reagents. Scholars Research Library.

-

Acylation of N-Aryl systems using acyl chlorides. (2025). Reddit. [Link]

- Vedejs, E., & Daugulis, O. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. University of Groningen.

-

Czakó, D., & Vágó, I. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]

- 4. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. (PDF) Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles [academia.edu]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Spectroscopic Characterization of 1-(2-Ethoxyacetyl)indoline-2-carboxamide

Abstract & Introduction

This application note details the structural validation and spectroscopic characterization of 1-(2-Ethoxyacetyl)indoline-2-carboxamide , a specific N-acylated indoline derivative. Indoline-2-carboxamides are critical scaffolds in medicinal chemistry, serving as intermediates for ACE inhibitors (e.g., Perindopril) and peptidomimetics.

The characterization of this molecule presents unique challenges due to the presence of a chiral center at the C2 position and restricted rotation around the N1-carbonyl bond, which often leads to rotameric populations in NMR spectra. This guide provides a robust protocol for distinguishing these features using high-field NMR and FTIR.

Structural Analysis[1][2]

-

Core: 2,3-Dihydro-1H-indole (Indoline).

-

C2-Substituent: Primary carboxamide (

). -

N1-Substituent: 2-Ethoxyacetyl group (

). -

Stereochemistry: The C2 carbon is chiral. Unless specified as enantiopure (e.g., S-isomer), the sample is assumed to be racemic.

Synthesis & Workflow Visualization

The following diagram outlines the logical flow for synthesizing and characterizing the target compound, highlighting critical quality control (QC) checkpoints.

Figure 1: Synthetic route and spectroscopic validation workflow for 1-(2-Ethoxyacetyl)indoline-2-carboxamide.

Protocol 1: Sample Preparation

Objective: Prepare samples that minimize solvent interaction effects while ensuring adequate solubility for high-resolution acquisition.

Reagents

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9% D.

-

Why DMSO? Chloroform (

) often causes broadening of amide protons. DMSO-d6 ensures sharp signals for the primary amide (

-

-

Internal Standard: Tetramethylsilane (TMS), 0.03% v/v.

Procedure

-

Massing: Weigh 5–10 mg of the solid compound into a clean vial.

-

Dissolution: Add 0.6 mL of DMSO-d6.

-

Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

-

Note: If the solution appears cloudy, filter through a cotton plug directly into the NMR tube.

-

-

Transfer: Transfer to a 5 mm high-precision NMR tube.

Protocol 2: Infrared (IR) Spectroscopy

Objective: Confirm functional group integrity, specifically the two distinct carbonyl environments.

Methodology

-

Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption which can obscure N-H stretches.

-

Range: 4000–600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Expected Spectral Features

The molecule contains two carbonyls: a tertiary amide (ring nitrogen) and a primary amide (side chain).

| Functional Group | Wavenumber (cm⁻¹) | Assignment Description |

| N-H Stretch | 3400–3150 | Primary amide doublet (asymmetric/symmetric stretch). |

| C=O (Ring N) | 1640–1660 | Tertiary amide (N1-acyl). Often lower frequency due to conjugation with the aromatic ring. |

| C=O (Side Chain) | 1680–1690 | Primary amide (C2-carboxamide). |

| C-O-C Stretch | 1100–1120 | Ether linkage (ethoxy group). |

| Aromatic C-H | 3000–3100 | Weak intensity. |

Protocol 3: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and stereochemical assessment.

1H NMR (400 MHz, DMSO-d6)

Expert Insight: The indoline ring is conformationally flexible but the N-acyl group induces restricted rotation. At room temperature, you may observe line broadening or peak doubling (rotamers). The C2 chiral center renders the C3 methylene protons diastereotopic , appearing as complex multiplets rather than a simple triplet/doublet.

Predicted Chemical Shifts & Assignments

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| Indoline H-7 | 8.0 – 8.2 | Doublet (d) | 1H | Deshielded by the adjacent N-carbonyl anisotropy (diagnostic for N-acylated indolines). |

| Amide NH₂ | 7.2, 7.6 | Broad singlets | 2H | Non-equivalent due to restricted rotation and H-bonding. |

| Aromatic (H4-H6) | 6.9 – 7.3 | Multiplets | 3H | Typical aromatic range. |

| Indoline H-2 | 5.1 – 5.3 | dd | 1H | Chiral methine. Deshielded by both N-acyl and C-carboxamide. |

| Acetyl -CH₂- | 4.1 – 4.3 | Singlet (or ABq) | 2H | Methylene between carbonyl and ether oxygen. May show AB character due to C2 chirality. |

| Ethoxy -OCH₂- | 3.4 – 3.6 | Quartet (q) | 2H | Coupled to terminal methyl. |

| Indoline H-3 | 3.0 – 3.6 | Multiplets | 2H | Diastereotopic. Will appear as two separate multiplets (geminal coupling ~16 Hz, vicinal to H2). |

| Ethoxy -CH₃ | 1.1 – 1.2 | Triplet (t) | 3H | Typical methyl triplet. |

13C NMR (100 MHz, DMSO-d6)

Key diagnostic peaks will be the two carbonyl carbons and the distinct aliphatic signals.

-

Carbonyls: ~172 ppm (Primary amide), ~168 ppm (N-acyl tertiary amide).

-

Aromatic Carbons: 115–145 ppm (6 signals).[1]

-

Indoline C2: ~60 ppm (Methine).

-

Ether Carbons: ~70 ppm (Acetyl

), ~66 ppm (Ethoxy -

Indoline C3: ~32 ppm (Methylene).

-

Methyl: ~15 ppm.

Troubleshooting & Validation (Self-Correcting Protocols)

Issue: Peak Doubling (Rotamers)

Observation: The NMR spectrum shows "shadow" peaks or split signals (e.g., two doublets for the ethoxy methyl group) with a ratio of e.g., 3:1. Cause: Restricted rotation around the N1-C(=O) bond creates cis and trans rotamers. Validation Step:

-

Heat the NMR sample to 350 K (77°C) .

-

Result: If the peaks coalesce into single sharp signals, the phenomenon is rotameric. If they remain distinct, the sample may contain impurities or diastereomers (if the starting material was not enantiopure).

Issue: Water Suppression

Observation: A large water peak at 3.33 ppm in DMSO-d6 obscures the Indoline H-3 or Ethoxy -OCH₂ signals. Solution:

-

Use dry DMSO (ampoules).

-

Run a water-suppression pulse sequence (e.g., zgesgp on Bruker systems) to flatten the water baseline, revealing the underlying multiplets.

References

-

Indoline-2-Carboxamide Synthesis

-

Title: Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid.[2]

- Source: Google P

- URL

-

-

Spectroscopic Data of Analogs

- Title: Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide deriv

- Source: Journal of Enzyme Inhibition and Medicinal Chemistry.

-

URL:[Link]

-

Rotamerism in N-Acyl Indolines

Sources

Application Note: Handling, Storage, and Stability Protocols for Ethoxyacetyl Indoline Derivatives

Abstract

Ethoxyacetyl indoline derivatives represent a specialized class of heterocyclic intermediates often utilized in the synthesis of pharmaceutical scaffolds (e.g.,

Chemical Nature & Degradation Vectors

To ensure data integrity in drug development, researchers must understand the causality of degradation. Ethoxyacetyl indoline derivatives typically consist of an indoline core N-acylated with an ethoxyacetyl group.

The Primary Threat: Oxidative Aromatization

Unlike their fully aromatic indole counterparts, indolines are reduced systems. They are thermodynamically driven to lose hydrogen and aromatize into indoles, a process accelerated by:

-

Atmospheric Oxygen: Spontaneous dehydrogenation.

-

Light: Photo-initiated radical formation at the benzylic C2/C3 positions.

-

Transition Metals: Trace metals can catalyze the dehydrogenation.

Secondary Threat: Hydrolysis

The N-ethoxyacetyl linkage is an amide. While more stable than esters, it can undergo hydrolysis under extreme pH conditions or prolonged exposure to moisture, cleaving the molecule into the free indoline and ethoxyacetic acid.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation pathways that must be mitigated.

Figure 1: Mechanistic degradation pathways. The oxidative path to the indole derivative is the dominant instability vector.

Storage Protocol (The "Chemical Cold Chain")

Upon receipt of the material, the following "Cold Chain" protocol must be initiated immediately.

Environmental Specifications

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Arrhenius kinetics suppression of oxidation rates. |

| Atmosphere | Argon or Nitrogen (Inert) | Displaces O |

| Container | Amber Glass (Borosilicate) | Blocks UV/Blue light (300–500 nm) which catalyzes radical formation. |

| Seal | Teflon-lined Screw Cap + Parafilm | Prevents moisture ingress and oxygen exchange. |

Long-Term Storage Procedure

-

Aliquot Immediately: Do not store the bulk bottle for daily use. Upon first opening, divide the material into single-use aliquots inside a glove box or under a nitrogen funnel.

-

Inert Gas Purge: Before closing any vial, gently stream Argon gas over the liquid/solid surface for 10–15 seconds to displace headspace air.

-

Desiccation: Store vials inside a secondary container (e.g., a sealed Tupperware or jar) containing active desiccant (silica gel or Drierite) to manage freezer humidity.

Handling & Solubilization Protocols

Solubilization Strategy

Ethoxyacetyl indoline derivatives are lipophilic. Proper solvent choice prevents precipitation and hydrolysis.

-

Preferred Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).

-

Why: High solubility, chemically inert toward the amide bond.

-

-

Acceptable Solvents: Ethanol, Methanol (Anhydrous).

-

Note: Protic solvents are acceptable for short-term use but avoid long-term storage due to potential solvolysis.

-

-

Avoid: Water (unless as a dilute emulsion for immediate assay), Strong Acids/Bases.

Handling Workflow

The following workflow ensures the compound integrity is maintained from freezer to assay.

Figure 2: Standard Operating Procedure (SOP) for handling indoline derivatives to minimize condensation and oxidation.

Critical "Do Not" Rules

-

Do NOT open a cold vial. Condensation will form immediately on the hygroscopic solid/oil, introducing water that accelerates hydrolysis.

-

Do NOT use metal spatulas if possible. Use glass or ceramic to avoid trace metal contamination which catalyzes oxidation.

-

Do NOT sonicate for extended periods. Heat generation during sonication can degrade the compound. Vortexing is preferred.

Quality Control & Stability Monitoring

Researchers should verify purity before critical assays. The primary impurity is the aromatized indole .

Analytical Markers (Self-Validation)

-

1H-NMR:

-

Indoline (Active): Look for two triplets (or multiplets) around

3.0–4.0 ppm, corresponding to the C2 and C3 methylene protons of the saturated ring. -

Indole (Impurity): These methylene signals disappear and are replaced by aromatic protons (C2/C3) in the

6.5–7.5 ppm region.

-

-

LC-MS:

-

The Indole derivative will have a mass of

. -

Example: If the Ethoxyacetyl indoline has MW = 205.25, the Indole impurity will appear at MW = 203.23.

-

Safety & Waste Disposal

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Indoline derivatives can be skin irritants and potential sensitizers.[1]

-

Waste: Dispose of as organic hazardous waste. Do not pour down drains.[1][2]

-

Spill: Absorb with inert material (vermiculite/sand). Do not use oxidizing cleaning agents (bleach) as this may cause rapid exothermic degradation.

References

-

Indoline Stability & Oxidation

-

General Handling of Air-Sensitive Reagents

-

Sigma-Aldrich (Merck). Technical Bulletin: Handling Air-Sensitive Reagents.

-

-

Cytochrome P450 Mediated Dehydrogenation (Bio-stability)

-

Silodosin Intermediate Chemistry (Relevance of Ethoxyacetyl Indolines)

-

PubChem Compound Summary: Silodosin Intermediates and Indoline Derivatives.

-

Sources

- 1. sds.metasci.ca [sds.metasci.ca]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting impurity formation during indoline acylation reactions

Technical Support Center: Indoline Acylation Troubleshooting

Introduction: The Indoline Paradox

Indoline (2,3-dihydroindole) presents a deceptive challenge in organic synthesis. Structurally, it sits between a standard secondary aliphatic amine and an aniline.[1] Unlike its oxidized cousin Indole (where the nitrogen lone pair is delocalized into the aromatic system, rendering it non-nucleophilic), Indoline retains significant nucleophilicity at the nitrogen.

However, this scaffold is prone to a unique set of failure modes—specifically oxidative dehydrogenation and regio-chemical scrambling —that do not affect standard anilines.[1] This guide addresses the root causes of these impurities and provides self-validating protocols to eliminate them.

Module 1: The "Dehydrogenated" Impurity (Indole Formation)[2]

User Issue: "My LCMS shows a mass peak corresponding to [M-2H]. The NMR shows a new aromatic proton and loss of the CH2CH2 bridge signals. My product is contaminated with the indole analog."

The Mechanism:

Indoline is thermodynamically poised to aromatize to indole. This oxidation is driven by the restoration of full aromaticity (10

-

Aerobic Oxidation: Trace transition metals (Cu, Fe) or even basic conditions in the presence of air can catalyze the abstraction of hydrogen from the C2/C3 positions [1].

-

Radical Mechanisms: If your acylation involves radical initiators or if the solvent contains peroxides (e.g., uninhibited THF), hydrogen atom abstraction (HAT) occurs rapidly.[1]

Troubleshooting Protocol:

| Variable | Recommendation | Rationale |

| Starting Material | Purify before use. | Commercial indoline is often already 2-5% indole (yellow/brown solid).[1] Distill under vacuum or pass through a short silica plug (DCM/Hexane) immediately before reaction. |

| Atmosphere | Strict Argon/Nitrogen. | Do not use a balloon; use a Schlenk line or manifold.[1] Oxygen is the primary oxidant here.[1] |

| Solvent | Degassed DCM or Toluene. | Avoid THF if possible; if necessary, ensure it is peroxide-free and freshly distilled/inhibited.[1] |

| Antioxidants | Add BHT (Optional). | For highly sensitive substrates, adding 1 mol% Butylated Hydroxytoluene (BHT) can scavenge radical initiators without interfering with acylation.[1] |

Module 2: The "Regio-Wrong" Impurity (C-Acylation)

User Issue: "I have the correct mass, but the NMR pattern is wrong. The acyl group seems to be on the benzene ring, not the nitrogen."

The Mechanism:

Indoline behaves like an activated

-

N-Acylation (Kinetic Control): Fast attack by the N-lone pair on the carbonyl.

-

C-Acylation (Thermodynamic/Friedel-Crafts): If the N-acylation is slow (steric hindrance) or if a Lewis Acid is present, the acylating agent attacks C5 [2].[1]

The "Red Flag" Condition: Using acid chlorides with weak bases or no base results in HCl generation. The protonated indoline (Indolinium salt) cannot N-acylate, but the presence of trace Lewis acids (or even HCl acting catalytically) can push the reaction toward the Friedel-Crafts pathway on the ring.

Corrective Workflow:

-

Switch to Schotten-Baumann Conditions: Use a biphasic system (DCM / aq. NaHCO3).[1] The aqueous base instantly neutralizes HCl, keeping the nitrogen free (nucleophilic) and preventing acid-catalyzed EAS.

-

Base Selection: If anhydrous conditions are required, use Pyridine or DMAP (4-Dimethylaminopyridine).[1] These form an active acyl-pyridinium intermediate that reacts selectively with the nitrogen, bypassing the C-acylation pathway.

Module 3: The "Stalled" Reaction (HCl Salt Crashing)

User Issue: "The reaction starts well but stops at 50% conversion. Adding more acid chloride doesn't help."

The Mechanism: In non-polar solvents (DCM, Toluene), the HCl byproduct reacts with the remaining starting indoline to form Indoline Hydrochloride , which precipitates out of solution. This salt is unreactive.[1]

The Fix:

-

Stoichiometry: You must use at least 2.0 equivalents of base (e.g., Triethylamine or DIPEA) per equivalent of acid chloride.

-

Solubility: Switch to a solvent that solubilizes the salt (e.g., DMF) or, preferably, use the biphasic condition mentioned in Module 2 to wash away the salt.

Visualizing the Impurity Landscape

The following diagram maps the competitive pathways. Note how the Lewis Acid pathway leads to fatal impurities, while the Base Promoted pathway leads to the target.

Figure 1: Reaction landscape showing the target pathway (Green) versus oxidative and regio-selective failure modes (Red).[2]

Experimental Protocol: Optimized N-Acylation

This protocol is designed to minimize both oxidation and C-acylation.[1]

Reagents:

-

Indoline (1.0 eq) - Freshly passed through silica plug.[1]

-

Acid Chloride (1.1 eq)

-

Triethylamine (2.5 eq) or Pyridine (3.0 eq)

-

DMAP (0.1 eq) - Catalyst[1]

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Solvation: Dissolve Indoline (1.0 eq) and Triethylamine (2.5 eq) in DCM (0.2 M concentration). Add DMAP (0.1 eq).[1]

-

Cooling: Cool the mixture to 0°C in an ice bath. Critical: Low temperature suppresses C-acylation.[1]

-

Addition: Add the Acid Chloride dropwise over 10 minutes.

-

Why? High local concentration of acid chloride can trigger side reactions.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Quench: Pour into saturated NH4Cl solution.

-

Workup: Extract with DCM, wash with 1N HCl (to remove residual pyridines/amines), then Brine. Dry over Na2SO4.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure.

Figure 2: Diagnostic workflow for identifying the root cause of indoline acylation failure.

References

-

Zhang, Y., et al. "Aerobic Oxidation of Indolines to Indoles Catalyzed by Activated Carbon."[1] Journal of Organic Chemistry, vol. 70, no. 14, 2005.

-

Sundberg, R. J. "Indoles."[1] The Chemistry of Indoles, Academic Press, 1996. (Foundational text on Indole/Indoline reactivity differences).

-